molecular formula C6H10O3S B2613215 1-(1-(Methylsulfonyl)cyclopropyl)ethan-1-one CAS No. 2169130-85-0

1-(1-(Methylsulfonyl)cyclopropyl)ethan-1-one

Cat. No. B2613215
CAS RN: 2169130-85-0
M. Wt: 162.2
InChI Key: AMRGACVZZJSOSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-(Methylsulfonyl)cyclopropyl)ethan-1-one, also known as MSCE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. MSCE is a cyclopropyl ketone derivative that can be synthesized using various methods.

Scientific Research Applications

Synthetic Chemistry Applications

  • Nucleophilic Substitutions Catalyzed by Palladium(0): The utilization of cyclopropyl derivatives in palladium(0)-catalyzed nucleophilic substitutions has been explored. These reactions provide access to cyclopropylideneethyl derivatives, showcasing the synthetic potential of such structures in organic synthesis (Stolle et al., 1992).
  • Novel Rearrangements in Organic Synthesis: A study on potassium hydroxide-mediated rearrangements of 2-alkyl-sulfonyl-2-arylsulfonyl-1-phenylethanones to produce 1-aryl-2-(arylsulfonylmethanesulfonyl)ethanones demonstrates the versatility of sulfonyl compounds in synthetic transformations (Bin et al., 2004).
  • Cycloaddition Reactions for Trifluoromethylated Compounds: The preparation and reactions of 1,1,1-trifluoro-3-phenylsulfonylpropene with nitrones to form trifluoromethylated isoxazolidines highlight the utility of sulfonyl compounds in introducing trifluoromethyl groups into organic molecules (Tsuge et al., 1995).

Biochemical Applications

  • Biological Methyl Donor: S-adenosylmethionine (SAM) is a key biological sulfonium compound, serving as a major methyl donor in reactions catalyzed by methyltransferases. SAM's role extends to donating methylene groups in the synthesis of cyclopropyl fatty acids, showcasing the biochemical relevance of methylene and sulfonyl functionalities (Fontecave et al., 2004).

Materials Science

  • Cyclopropanation Reactions for Material Synthesis: The development of a one-pot protocol for synthesizing highly enantioenriched benzylic thioethers, thioacetates, and sulfones via copper-catalyzed C–S coupling reactions of enantioenriched tertiary benzylic amines demonstrates the application of sulfonyl compounds in materials science (Jiang et al., 2018).

properties

IUPAC Name

1-(1-methylsulfonylcyclopropyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3S/c1-5(7)6(3-4-6)10(2,8)9/h3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMRGACVZZJSOSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CC1)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.